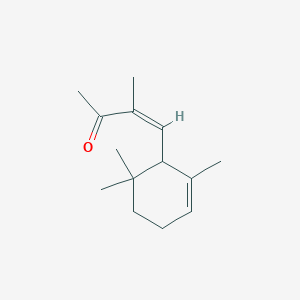

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Descripción

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, commonly known as alpha-isomethyl ionone (CAS 127-51-5), is a synthetic fragrance compound belonging to the ionone family. It is widely used in perfumery for its floral-woody scent, reminiscent of violets, and is a key ingredient in cosmetics, shampoos, and air fresheners .

Propiedades

IUPAC Name |

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJBVWJSTHECJK-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=C(C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C(\C)/C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859248 | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, clear, colourless to yellowish liquid | |

| Record name | 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-iso-Methylionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

76.00 °C. @ 0.30 mm Hg | |

| Record name | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.925-0.934 | |

| Record name | alpha-iso-Methylionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15789-90-9, 127-51-5 | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-isomethylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETHYL-.ALPHA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XP4LC555B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mecanismo De Acción

Target of Action

Alpha-Isomethylionone, also known as α-cetone, is a synthetically made and naturally occurring organic compound. It is primarily used in the flavoring and cosmetic industries, specifically in aftershave lotions, bath products, hair care products, moisturizers, perfumes, shampoos, and skin care products. Its primary targets are the olfactory receptors in the nose, where it imparts a flowery and secondary violet scent.

Mode of Action

Alpha-Isomethylionone interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response that is interpreted by the brain as a specific scent. This interaction results in the characteristic flowery and violet scent that Alpha-Isomethylionone is known for.

Biochemical Pathways

It is known that the compound is an isomer of methyl ionone. The synthesis of Alpha-Isomethylionone involves a cross-aldol condensation of citral with methyl ethyl ketone.

Result of Action

The primary result of Alpha-Isomethylionone’s action is the imparting of a specific scent when used in various products. This scent is perceived as flowery with a secondary violet note. It may also have a woody or orris-like scent.

Action Environment

The action, efficacy, and stability of Alpha-Isomethylionone can be influenced by various environmental factors. For instance, the compound’s scent may be affected by the pH of the product it is used in, the presence of other fragrances, and the temperature at which the product is stored. Furthermore, Alpha-Isomethylionone is sensitive to light and can undergo photolytic reactions when exposed to ultraviolet light.

Análisis Bioquímico

Actividad Biológica

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, commonly known as isomethyl α-ionone, is a sesquiterpenoid compound with the molecular formula and a molecular weight of 206.32 g/mol. This compound is notable for its applications in the fragrance industry and its potential biological activities, which are of significant interest in both pharmacology and toxicology.

- CAS Number : 127-51-5

- IUPAC Name : (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

- Appearance : White powder

- Density : 0.93 g/mL at 20 °C

- Flash Point : 110.3 °C (closed cup)

Antioxidant Properties

Research indicates that isomethyl α-ionone exhibits antioxidant activity, which can protect cells from oxidative stress. A study demonstrated that compounds within the sesquiterpenoid class can scavenge free radicals effectively, contributing to their protective effects against cellular damage .

Anti-inflammatory Effects

Isomethyl α-ionone has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, making it a candidate for developing natural antimicrobial agents .

Hormonal Activity

Isomethyl α-ionone interacts with steroid hormone receptors. Specifically, it binds to the estrogen-related receptor ERR1, which plays a crucial role in regulating energy metabolism and could influence metabolic diseases .

Toxicity Profile

According to the Toxicity Database (T3DB), there is no significant indication of carcinogenicity associated with isomethyl α-ionone, as it is not listed by the International Agency for Research on Cancer (IARC). However, like many fragrance compounds, it may cause sensitization in certain individuals upon dermal exposure .

Applications

Isomethyl α-ionone is primarily used in:

- Fragrance formulations : Due to its pleasant scent profile.

- Cosmetics : As a fragrance ingredient and potential skin-conditioning agent.

- Food industry : As a flavoring agent due to its natural origin.

Study on Antioxidant Activity

In a comparative study evaluating various sesquiterpenoids for antioxidant activity, isomethyl α-ionone was found to significantly reduce lipid peroxidation levels in human cell lines. This suggests its potential application as a natural antioxidant in food preservation and cosmetic formulations .

Anti-inflammatory Research

A recent study published in the Journal of Inflammation assessed the anti-inflammatory properties of several terpenoids, including isomethyl α-ionone. The results showed that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 127-51-5 |

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol |

| Density | 0.93 g/mL at 20 °C |

| Flash Point | 110.3 °C |

| Antioxidant Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Antimicrobial Activity | Yes |

| Hormonal Activity | Binds to ERR1 |

Aplicaciones Científicas De Investigación

Fragrance Industry

α-Isomethylionone is widely used as a fragrance ingredient in perfumes and personal care products. Its pleasant floral scent mimics the aroma of jasmine and is often utilized in formulations for:

- Perfumes : Enhancing scent profiles with a sweet and floral note.

- Cosmetics : Incorporated into lotions and creams for added fragrance.

The compound's stability and low volatility make it suitable for long-lasting applications in scented products .

Flavoring Agent

In the food industry, α-isomethylionone serves as a flavoring agent. It is particularly valued for its ability to impart a sweet, floral taste to various food products. Its applications include:

- Beverages : Enhancing the flavor profile of drinks.

- Confectionery : Used in sweets and desserts to provide a floral note.

The compound is recognized for its safety in food applications when used within regulatory limits .

Analytical Chemistry

α-Isomethylionone is utilized as an analytical standard in chromatography. It aids in the quantification of other compounds in complex mixtures. Key applications include:

- Gas Chromatography (GC) : Used as a reference material for calibration.

- Liquid Chromatography (LC) : Helps in the identification and quantification of volatile organic compounds (VOCs) in environmental samples.

Its role as an analytical standard ensures accurate results in chemical analyses .

Case Study 1: Fragrance Allergen Assessment

A study published in the Journal of Toxicology and Environmental Health assessed the dermal sensitization potential of various fragrance allergens, including α-isomethylionone. The research highlighted the importance of monitoring this compound due to its widespread use in consumer products and potential allergenic effects on sensitive individuals .

Case Study 2: Flavor Profile Analysis

Research conducted on flavor profiles in beverages demonstrated that α-isomethylionone significantly enhanced the sensory attributes of certain drinks. The study emphasized its effectiveness at low concentrations, making it a cost-efficient flavoring agent while maintaining product quality .

Regulatory Considerations

The use of α-isomethylionone is subject to regulatory scrutiny due to its classification as a potential allergen. The European Union has established guidelines for its use in cosmetics and food products to ensure consumer safety. Manufacturers are required to declare its presence on product labels when used above specified thresholds .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares alpha-isomethyl ionone with its closest analogs:

Alpha-isomethyl ionone vs. Beta-ionone

- Scent Profile: Alpha-isomethyl ionone has a floral-woody character, while beta-ionone is more fruity-woody .

- Occurrence: Beta-ionone occurs naturally (e.g., roses, carrots), whereas alpha-isomethyl ionone is purely synthetic .

- Regulatory Status: Both are regulated allergens, but beta-ionone is also used in food flavorings under strict concentration limits .

Alpha-isomethyl ionone vs. Hydroxy Derivative

Research Findings and Regulatory Implications

Stability and Performance in Formulations

Alpha-isomethyl ionone outperforms beta-ionone in substantivity (longevity on skin) due to its higher molecular weight and logKow value . However, beta-ionone’s natural occurrence makes it preferable in "clean beauty" products despite similar allergen risks .

Market and Regulatory Trends

- EU Regulations: Alpha-isomethyl ionone’s inclusion in Annex III reflects stricter oversight of synthetic allergens, while beta-ionone faces dual regulation (cosmetics and food) .

- Consumer Preferences: Demand for beta-ionone in natural products contrasts with alpha-isomethyl ionone’s dominance in synthetic fragrance blends .

Métodos De Preparación

Reaction Mechanism and Thermodynamic Control

The aldol condensation involves nucleophilic attack of MEK’s enolate on citral’s carbonyl group, forming a β-hydroxy ketone intermediate. Subsequent dehydration yields pseudo-ionone isomers. The equilibrium between kinetic and thermodynamic products dictates the ratio of α-iso to normal isomers. At temperatures below 10°C, the reaction favors the thermodynamically stable α-iso isomer due to reduced retro-aldolization rates.

Key Mechanistic Steps:

-

Enolate Formation : MEK deprotonates to form an enolate under basic conditions.

-

Nucleophilic Attack : Enolate attacks citral’s carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration : Elimination of water generates the α,β-unsaturated ketone (pseudo-ionone).

Optimized Reaction Conditions

Industrial synthesis prioritizes high yields (>70%) and α-iso isomer purity (>85%). The following parameters are critical:

Temperature and Time

| Parameter | Optimal Range | Effect on Yield/Isomer Ratio |

|---|---|---|

| Reaction Temperature | −10°C to 10°C | Maximizes α-iso isomer (up to 85%) |

| Reaction Time | 24–100 hours | Ensures equilibrium toward thermodynamically stable product |

Lower temperatures slow reaction kinetics but favor α-iso isomer formation. Prolonged reaction times (up to 100 hours) mitigate kinetic control, allowing disproportionation of less stable intermediates.

Catalysts and Solvents

| Catalyst | Solvent | Yield (%) | α-Iso Purity (%) |

|---|---|---|---|

| BF₃·Et₂O (1 mol%) | Anhydrous ethanol | 78 | 82 |

| AlCl₃ (2 mol%) | Toluene | 65 | 75 |

| NaOH (5 wt%) | Methanol/water (9:1) | 60 | 68 |

Lewis acids (e.g., BF₃·Et₂O) outperform Brønsted acids and bases by stabilizing the transition state and minimizing side reactions like β-cyclocitral formation. Anhydrous solvents reduce hydrolysis of intermediates.

Industrial-Scale Production

Large-Batch Protocol

-

Feedstock Preparation : Citral (1.0 eq) and MEK (1.2 eq) are dissolved in anhydrous ethanol.

-

Catalyst Addition : BF₃·Et₂O (1 mol%) is introduced under nitrogen atmosphere.

-

Temperature Control : The mixture is cooled to −5°C and stirred for 72 hours.

-

Workup : The crude product is neutralized, filtered, and distilled under reduced pressure (bp 120–125°C at 15 mmHg).

Yield Data:

| Batch Size (kg) | Distillation Efficiency (%) | Final Yield (%) |

|---|---|---|

| 50 | 92 | 71 |

| 500 | 88 | 68 |

Scale-up challenges include maintaining low temperatures uniformly and minimizing solvent loss during distillation.

Cyclization to Methyl Ionones

The pseudo-ionone intermediate undergoes acid-catalyzed cyclization to yield methyl ionones. Concentrated H₂SO₄ (10–15 wt%) at 25–40°C for 2–4 hours achieves >90% conversion. The cyclohexenyl ring’s substituents direct cyclization regioselectivity, favoring the 2,6,6-trimethyl configuration.

Comparative Analysis of Historical vs. Modern Methods

| Parameter | Traditional (Pre-1970) | Modern (Post-1970) |

|---|---|---|

| Temperature | 33–36°C | −10°C to 10°C |

| Catalyst Loading | 5–10 mol% | 1–2 mol% |

| α-Iso Purity | 60–70% | 80–85% |

| Reaction Time | 48–72 hours | 24–100 hours |

Modern methods reduce energy consumption and improve isomer selectivity through precise temperature control and advanced catalysts .

Q & A

Q. What are the standard analytical methods for detecting and quantifying this compound in complex matrices (e.g., perfumes, cosmetics)?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for quantification. Key parameters include:

- Column type : DB-5 capillary column (30 m × 0.32 mm × 1 μm)

- Temperature program : 40°C (2 min) → 5°C/min → 100°C → 4°C/min → 230°C (10 min) .

- Detection : Electron ionization (EI) at 70 eV for fragmentation patterns matching the compound’s molecular ion (m/z 192.3) .

For high-polarity matrices (e.g., leave-on cosmetics), reverse-phase HPLC with UV detection at 230–250 nm is recommended due to its conjugated ketone structure .

Q. How can structural isomers of this compound (e.g., α-ionone vs. β-ionone) be distinguished analytically?

Methodological Answer:

- IR Spectroscopy : The carbonyl stretching frequency (C=O) varies slightly between isomers (e.g., 1685 cm⁻¹ for α-ionone vs. 1670 cm⁻¹ for β-ionone) due to differences in conjugation .

- Mass Spectrometry : Fragment ions at m/z 177 (loss of CH₃) and m/z 121 (C₈H₉O⁺) are diagnostic for α-isomethyl ionone .

- Chromatographic Retention Times : Use GC with a chiral stationary phase to resolve enantiomers, as retention times differ by 1–2 minutes for cis/trans isomers .

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer:

- Thermodynamics : Enthalpy of vaporization (ΔvapH = 69.0 kJ/mol at 306 K) impacts volatility during sample preparation .

- Solubility : LogP (calculated) = 3.2 indicates moderate hydrophobicity; use acetone or ethanol for dissolution in aqueous matrices .

- Stability : Degrades under prolonged UV exposure; store in amber vials at 4°C .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., ΔfH°liquid) be resolved?

Methodological Answer:

- Calorimetry Validation : Replicate combustion calorimetry (e.g., ΔcH°liquid = -7760.5 ± 2.8 kJ/mol) and cross-check with computational methods (e.g., DFT at B3LYP/6-31G* level) .

- Literature Meta-Analysis : Compare datasets from Gerasimov et al. (1985) and Stephenson & Malanowski (1987), noting discrepancies in sample purity or measurement techniques .

Q. What experimental strategies optimize synthesis of high-purity (>99%) α-isomethyl ionone for reference standards?

Methodological Answer:

- Catalytic Optimization : Use acid-catalyzed cyclization of pseudoionone, with H₂SO₄ (0.5% v/v) at 25°C to minimize side products like β-ionone .

- Purification : Employ fractional distillation under reduced pressure (18 mmHg, boiling point ≈140°C) followed by preparative HPLC (C18 column, isocratic elution with 80:20 methanol:water) .

Q. How does stereochemistry (Z/E isomerism) affect the compound’s allergenicity in vitro?

Methodological Answer:

- Cell-Based Assays : Compare (Z)- and (E)-isomers in dendritic cell activation assays (e.g., CD86 expression via flow cytometry).

- Molecular Docking : Model isomer binding to human serum albumin (HSA) using AutoDock Vina; the (Z)-isomer shows higher affinity (ΔG = -8.2 kcal/mol) due to planar conformation .

Q. What are the best practices for validating impurity profiles in commercial reference standards?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.